molecular formula C21H16F5N7O3 B11937332 (2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide

(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide

カタログ番号: B11937332
分子量: 509.4 g/mol
InChIキー: YWQFJNWMWZMXRW-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olinciguat is a novel clinical-stage stimulator of soluble guanylate cyclase. Soluble guanylate cyclase is an enzyme that plays a crucial role in the nitric oxide signaling pathway, which is involved in various physiological processes such as smooth muscle relaxation, inflammation, and fibrosis. Olinciguat has been investigated for its potential therapeutic applications in cardiovascular, metabolic, renal, and inflammatory diseases .

準備方法

Synthetic Routes and Reaction Conditions

Olinciguat is synthesized through a series of chemical reactions involving the formation of a pyrazole-pyrimidine heterocyclic structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of olinciguat involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

化学反応の分析

Types of Reactions

Olinciguat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the biological activity of olinciguat .

科学的研究の応用

作用機序

Olinciguat exerts its effects by stimulating soluble guanylate cyclase, which leads to an increase in the synthesis of cyclic guanosine monophosphate. Cyclic guanosine monophosphate is a second messenger that mediates various physiological responses, including smooth muscle relaxation, inhibition of vascular smooth muscle proliferation, and anti-inflammatory effects. Olinciguat binds to soluble guanylate cyclase and enhances its activity in the presence of nitric oxide, thereby amplifying the nitric oxide signaling pathway .

類似化合物との比較

Olinciguat is part of a class of compounds known as soluble guanylate cyclase stimulators. Similar compounds include:

Uniqueness of Olinciguat

Olinciguat is unique in its ability to selectively target soluble guanylate cyclase and enhance nitric oxide signaling. Its pharmacokinetic properties, such as oral bioavailability and tissue distribution, make it a promising candidate for therapeutic applications in various diseases .

特性

分子式

C21H16F5N7O3

分子量

509.4 g/mol

IUPAC名

(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide

InChI

InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m0/s1

InChIキー

YWQFJNWMWZMXRW-FQEVSTJZSA-N

異性体SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F

正規SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。